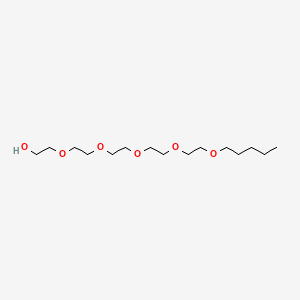
3,6,9,12,15-Pentaoxaeicosan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxaeicosan-1-OL is an organic compound with the molecular formula C15H32O6. It belongs to the class of polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile molecule in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaeicosan-1-OL typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxaeicosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxaeicosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxaeicosan-1-OL involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s multiple ether linkages allow it to interact with lipid bilayers, making it useful in membrane studies .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-OL: Similar structure but with a shorter carbon chain.
3,6,9,12,15-Pentaoxanonadecan-1-OL: Another similar compound with a different carbon chain length.
Uniqueness
3,6,9,12,15-Pentaoxaeicosan-1-OL is unique due to its specific chain length and the number of ether linkages, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and interaction characteristics .
Propiedades
Número CAS |
86674-96-6 |
|---|---|
Fórmula molecular |
C15H32O6 |
Peso molecular |
308.41 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H32O6/c1-2-3-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h16H,2-15H2,1H3 |
Clave InChI |
CHFJFGVAPWOVGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
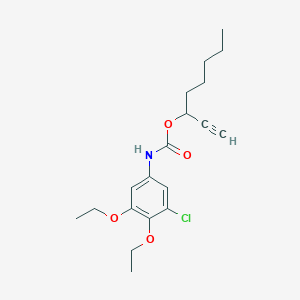

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

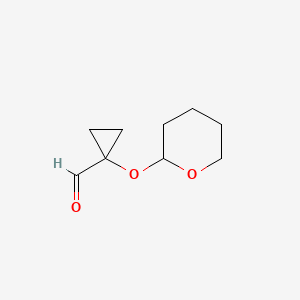
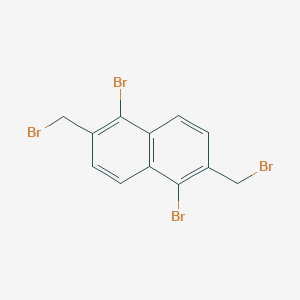
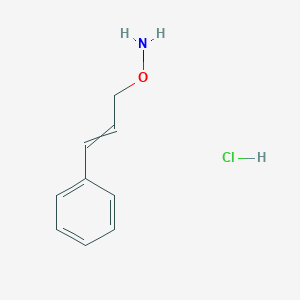
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
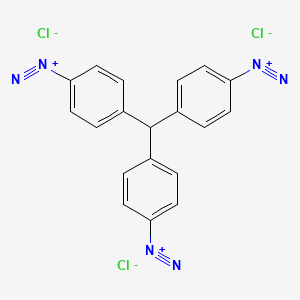
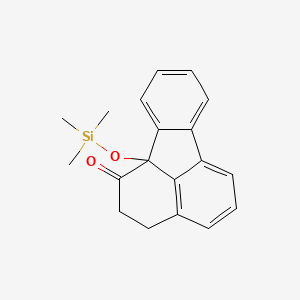
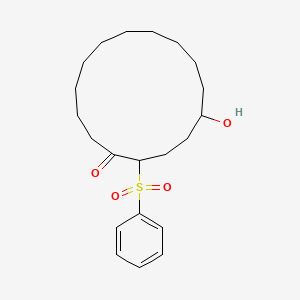
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
